molecular formula C6H14Cl2Si B1349932 Diisopropyldichlorosilane CAS No. 7751-38-4

Diisopropyldichlorosilane

Cat. No. B1349932
Key on ui cas rn: 7751-38-4
M. Wt: 185.16 g/mol
InChI Key: GSENNYNYEKCQGA-UHFFFAOYSA-N
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Patent
US08008521B2

Procedure details

A 500 ml-capacity, four-necked flask was charged with 18.5 g (0.1 moles) of diisopropyldichlorosilane and 17.6 g (0.1 moles) of diisopropyldimethoxysilane, and the resulting mixture was stirred at 20° C.-30° C. for 1 hour. There occurred a disproportionation reaction, thus giving a mixture comprising diisopropylmethoxychlorosilane, the unreacted diisopropyldichlorosilane and the unreacted diisopropyldimethoxysilane.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([Si:4]([CH:7]([CH3:9])[CH3:8])(Cl)[Cl:5])([CH3:3])[CH3:2].C([Si](C(C)C)(OC)[O:14][CH3:15])(C)C>>[CH:1]([Si:4]([CH:7]([CH3:9])[CH3:8])([O:14][CH3:15])[Cl:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C)(C)[Si](Cl)(Cl)C(C)C
Name
Quantity
17.6 g
Type
reactant
Smiles
C(C)(C)[Si](OC)(OC)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 20° C.-30° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a disproportionation reaction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)[Si](Cl)(OC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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